1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-morpholinophenyl)piperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-morpholinophenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C22H26N8O2 and its molecular weight is 434.504. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-morpholinophenyl)piperidine-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is C16H20N6O, with a molecular weight of approximately 320.37 g/mol. The structure features a triazole ring, a pyridazine moiety, and a piperidine carboxamide backbone, which are significant for its biological interactions.
Antiviral Activity
Recent studies have highlighted the antiviral potential of triazole derivatives. For instance, compounds similar to this one have demonstrated significant efficacy against viruses such as herpes simplex virus (HSV) and respiratory syncytial virus (RSV). In particular, derivatives containing the triazole moiety have been shown to inhibit viral replication effectively:
- Efficacy Against HSV : Triazole-based compounds have been reported to reduce HSV plaque formation significantly, showcasing their potential as antiviral agents .
- Mechanism of Action : The antiviral activity is often attributed to the ability of these compounds to interfere with viral replication processes by inhibiting specific viral enzymes or host cell pathways .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Research indicates that triazole derivatives can exhibit cytotoxic effects against various cancer cell lines:
- Cell Line Studies : Compounds structurally related to this one have shown IC50 values in the micromolar range against colon carcinoma (e.g., HCT-116) and breast cancer (e.g., T47D) cell lines, indicating promising anticancer activity .
Cell Line | IC50 Value (μM) |
---|---|
HCT-116 | 6.2 |
T47D | 27.3 |
Inhibition of Protein Kinases
Another significant aspect of this compound is its potential as an inhibitor of protein kinases. Protein kinases play crucial roles in cell signaling pathways associated with cancer and other diseases:
- JAK Inhibition : Similar compounds have been identified as inhibitors of JAK kinases, which are involved in various inflammatory and autoimmune diseases . This inhibition could lead to therapeutic applications in conditions like rheumatoid arthritis and multiple sclerosis.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications to the triazole or piperidine moieties can significantly influence its potency and selectivity:
- Substituent Effects : Variations in substituents on the piperidine ring or modifications to the triazole ring can enhance binding affinity to target proteins or improve pharmacokinetic properties .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds closely related to this compound:
- Antiviral Efficacy Study : A study demonstrated that a related triazole compound exhibited an EC50 value of 5–28 μM against RSV, indicating strong antiviral properties .
- Cytotoxicity Assessment : Research on triazole derivatives revealed a range of IC50 values across different cancer cell lines, supporting their potential as anticancer agents .
属性
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N8O2/c31-22(25-18-3-5-19(6-4-18)28-10-12-32-13-11-28)17-2-1-9-29(14-17)20-7-8-21(27-26-20)30-16-23-15-24-30/h3-8,15-17H,1-2,9-14H2,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTAYJVQMTURSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)N3C=NC=N3)C(=O)NC4=CC=C(C=C4)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。